2-chloro-4,6-difluoro-3-methylbenzonitrile
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Overview
Description
2-Chloro-4,6-difluoro-3-methylbenzonitrile is an organic compound with the molecular formula C8H5ClF2N. It is a derivative of benzonitrile, featuring chlorine and fluorine atoms on the benzene ring along with a methyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4,6-difluoro-3-methylbenzonitrile typically involves halogenation reactions. One common method is the chlorination and fluorination of 3-methylbenzonitrile under controlled conditions. The reaction can be carried out using reagents such as chlorine gas (Cl2) and hydrogen fluoride (HF) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process. This involves the initial formation of the benzonitrile core, followed by selective halogenation to introduce chlorine and fluorine atoms at the desired positions on the benzene ring. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,6-difluoro-3-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the halogenated positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed:
Oxidation: 2-Chloro-4,6-difluoro-3-methylbenzoic acid.
Reduction: 2-Chloro-4,6-difluoro-3-methylbenzylamine.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
2-Chloro-4,6-difluoro-3-methylbenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-4,6-difluoro-3-methylbenzonitrile exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Chloro-4-fluorobenzonitrile
2,6-Difluoro-3-methylbenzonitrile
3-Chloro-4,6-difluorobenzonitrile
Uniqueness: 2-Chloro-4,6-difluoro-3-methylbenzonitrile is unique due to its specific arrangement of chlorine and fluorine atoms on the benzene ring, which influences its reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of chemical stability and reactivity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
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Properties
CAS No. |
1379271-44-9 |
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Molecular Formula |
C8H4ClF2N |
Molecular Weight |
187.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.